molecular formula C8H5Cl3O B1586341 (2,4-Dichlorophenyl)acetyl chloride CAS No. 53056-20-5

(2,4-Dichlorophenyl)acetyl chloride

Cat. No. B1586341
CAS RN: 53056-20-5
M. Wt: 223.5 g/mol
InChI Key: RYXAJKPGHHNCSO-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)acetyl chloride” is a chemical compound with the CAS Number: 53056-20-5 . It has a molecular weight of 223.49 .


Synthesis Analysis

The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . A method for producing 2, 4-dichloroacetophenone, which may be similar to the synthesis of (2,4-Dichlorophenyl)acetyl chloride, has been disclosed. This method includes acylation, hydrolysis, washing, distillation, and crystallization, and m-dichlorobenzene and acetic anhydride are in acylation reaction under the effects of anhydrous aluminum trichloride .


Molecular Structure Analysis

The molecular structure of “(2,4-Dichlorophenyl)acetyl chloride” can be represented by the linear formula: C8 H5 Cl3 O .


Physical And Chemical Properties Analysis

“(2,4-Dichlorophenyl)acetyl chloride” is a liquid at room temperature . It has a molecular weight of 223.49 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Diarylpyrazole Derivatives

    (2,4-Dichlorophenyl)acetyl chloride has been used in the synthesis of diarylpyrazole derivatives. These derivatives showed significant fungicide activity, particularly against H. Oryzae and P. Oryzae, demonstrating potential agricultural applications (Zuo Ren-bin, 2007).

  • Formation of Acyl Thiourea Derivatives

    Another application includes the formation of acyl thiourea derivatives. These compounds have been studied for their structural properties and potential biological activities, such as DNA binding and urease inhibition (A. Khalid et al., 2022).

Herbicide Activity

  • Controlled-Release Herbicides: Research has explored the development of controlled-release herbicides using 2,4-D esters of starches. These esters, made by reacting corn starches with 2,4-dichlorophenoxyacetyl chloride, show potential in releasing herbicides at controlled rates (C. Mehltretter et al., 1974).

Environmental Studies

  • Degradation Studies

    Studies on the degradation of 2,4-dichlorophenoxyacetic acid, a related compound, under various conditions like UV light and ionizing radiation have been conducted. These studies are crucial for understanding the environmental impact and removal methods of such herbicides (S. Kundu et al., 2005), (R. Zona et al., 2002).

  • Chlorophenols Detection

    The development of sensors for detecting chlorophenols like 2,4-dichlorophenol in water supplies is another significant application. This research aids in the monitoring and management of water quality (W. F. Ho et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAJKPGHHNCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)acetyl chloride

CAS RN

53056-20-5
Record name 2,4-Dichlorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53056-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-dichlorophenyl)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YU Cebeci, H Bayrak, ŞA Karaoğlu… - Journal of Molecular …, 2022 - Elsevier
In this investigation, we synthesized the newly antipyrine-azole-S-alkyl and their reduction derivatives that were screened for their antimicrobial activity and compared them with …
Number of citations: 14 www.sciencedirect.com
AH Schlesinger, EJ Prill - Journal of the American Chemical …, 1956 - ACS Publications
N-Substituted-2-chloroacetamides have shown high herbicidal activity. 2 As a continuation of the study of the relationship of structure to phytotoxicity, a large number of unreported …
Number of citations: 20 pubs.acs.org
LK Zhong, J Yuan, XH Liu, TM Xu, CX Tan - Russian Journal of Bioorganic …, 2021 - Springer
Propesticides play an important role in modern agrochemicals research and development. In the controlling of harmful insects and mites in agriculture, propesticide strategy offers a …
Number of citations: 2 link.springer.com
N El Aouad, I Berenguer, V Romero, P Marín… - European journal of …, 2009 - Elsevier
Two series of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines were prepared to explore the influence of each series on the affinity for dopamine receptors. All the …
Number of citations: 31 www.sciencedirect.com
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
WH Saunders Jr - Journal of the American Chemical Society, 1956 - ACS Publications
The reaction of 3, 3-dimethyl-l-butylamine-l-14C with nitrous acid yields an alcohol mixture which was shown to contain 57% 3, 3-dimethyl-l-butanol and 43% 2, 3-dimethyl-2-butanol. …
Number of citations: 5 pubs.acs.org
H Bayrak - Hacettepe Journal of Biology and Chemistry, 2020 - dergipark.org.tr
Starting from antipyrine-triazole moiety some new kind of conazoles were synthesized. The synthesized compounds were screened for their antimicrobial activities against some test …
Number of citations: 2 dergipark.org.tr
H Abdel-Aziz, AM Ali, AAM Abdel-Hafez… - Bulletin of …, 2022 - bpsa.journals.ekb.eg
N-Acylanthranoylanthranilic acids (5a–n)and their cyclized 4H-benzo [d][1,3] oxazin-4-one derivatives (6a–n) were prepared via a three-step process.The synthesized compoundswere …
Number of citations: 5 bpsa.journals.ekb.eg

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